molecular formula C5H7NO2S B137731 5-Oxothiolane-3-carboxamide CAS No. 140914-48-3

5-Oxothiolane-3-carboxamide

Cat. No.: B137731
CAS No.: 140914-48-3
M. Wt: 145.18 g/mol
InChI Key: PTTHVHCAVYYWOZ-UHFFFAOYSA-N
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Description

5-Oxothiolane-3-carboxamide is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with an oxo (keto) group at position 5 and a carboxamide substituent at position 2. The sulfur atom in the thiolane ring may influence its metabolic stability and reactivity compared to nitrogen-containing heterocycles.

Properties

CAS No.

140914-48-3

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

5-oxothiolane-3-carboxamide

InChI

InChI=1S/C5H7NO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2,(H2,6,8)

InChI Key

PTTHVHCAVYYWOZ-UHFFFAOYSA-N

SMILES

C1C(CSC1=O)C(=O)N

Canonical SMILES

C1C(CSC1=O)C(=O)N

Synonyms

3-Thiophenecarboxamide,tetrahydro-5-oxo-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 5-Oxothiolane-3-carboxamide with analogous carboxamide-containing compounds in terms of synthesis, metabolism, and biological activity.

Table 1: Comparative Overview of Carboxamide Derivatives

Compound Name Core Structure Synthesis Method Metabolic Pathway Biological Activity
This compound Thiolane with oxo Hypothesized: Condensation or cyclization Potential: Sulfur oxidation Theoretical: Antimicrobial, redox modulation
N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide Quinoline-oxazole Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/Cs₂CO₃) Not studied in evidence Anticancer (structural inference)
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Imidazole-triazeno Not detailed N-demethylation by liver microsomes (CYP450 induction) Antineoplastic
Pyrazole-4-carboxamide derivatives (e.g., 9a-j) Pyrazole Condensation with aromatic aldehydes Not specified Antimalarial

Key Comparisons

Quinoline-carboxamides (e.g., 5a): Synthesized via palladium-catalyzed cross-coupling, requiring transition metals and bases like Cs₂CO₃ . This method contrasts with the simpler condensation used for pyrazole derivatives.

Metabolic Pathways DIC (imidazole-carboxamide): Undergoes N-demethylation by liver microsomes, producing formaldehyde and aminoimidazole-carboxamide metabolites. This pathway is inducible by phenobarbital and prochlorperazine . this compound: The sulfur atom in the thiolane ring may predispose it to oxidation (e.g., forming sulfoxides or sulfones), a pathway distinct from the N-demethylation seen in DIC.

Biological Activity Pyrazole-carboxamides: Exhibit antimalarial activity attributed to aromatic aldehyde-derived substituents . this compound: The thiolane core may enhance solubility or enable redox-mediated mechanisms (e.g., glutathione modulation), differentiating it from nitrogen-based analogs.

Research Findings and Implications

  • Metabolic Stability: DIC’s susceptibility to N-demethylation reduces its bioavailability, whereas this compound’s sulfur ring may confer resistance to enzymatic degradation .
  • Synthetic Complexity: Pd-catalyzed synthesis of quinoline-carboxamides is resource-intensive compared to the one-pot reactions used for pyrazole derivatives , suggesting this compound could favor cost-effective routes.
  • Structure-Activity Relationships (SAR): The oxo group in this compound may enhance hydrogen-bonding interactions with biological targets, similar to the 3-oxomorpholino group in pyrazole-carboxamides .

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